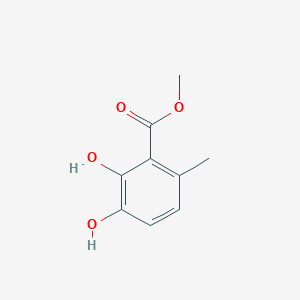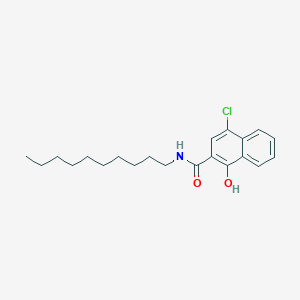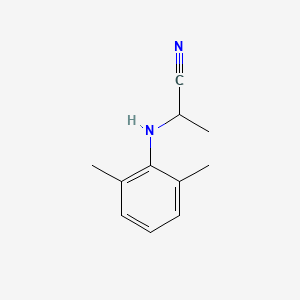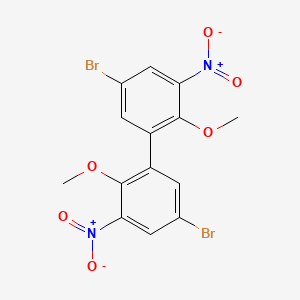
3-Decyl-3-heptylpentadecanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Decyl-3-heptylpentadecanenitrile is an organic compound with the molecular formula C32H63N It is a nitrile, characterized by the presence of a cyano group (-C≡N) attached to a long hydrocarbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Decyl-3-heptylpentadecanenitrile typically involves the reaction of appropriate alkyl halides with sodium cyanide (NaCN) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The general reaction can be represented as follows:
R−X+NaCN→R−CN+NaX
where (R) represents the alkyl group, and (X) is the halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving elevated temperatures and pressures.
Análisis De Reacciones Químicas
Types of Reactions
3-Decyl-3-heptylpentadecanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium cyanide (NaCN) in polar aprotic solvents like DMSO.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles.
Aplicaciones Científicas De Investigación
3-Decyl-3-heptylpentadecanenitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Decyl-3-heptylpentadecanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The exact pathways depend on the specific application and the biological or chemical context.
Comparación Con Compuestos Similares
Similar Compounds
3-Decyl-3-heptylpentadecanenitrile: Unique due to its specific alkyl chain length and structure.
Other Nitriles: Compounds like benzonitrile, acetonitrile, and adiponitrile.
Uniqueness
This compound stands out due to its long and branched hydrocarbon chain, which imparts unique physical and chemical properties compared to simpler nitriles. This structural uniqueness makes it valuable for specific applications where such properties are desired.
Propiedades
Número CAS |
103328-95-6 |
|---|---|
Fórmula molecular |
C32H63N |
Peso molecular |
461.8 g/mol |
Nombre IUPAC |
3-decyl-3-heptylpentadecanenitrile |
InChI |
InChI=1S/C32H63N/c1-4-7-10-13-15-17-18-20-23-26-29-32(30-31-33,27-24-21-12-9-6-3)28-25-22-19-16-14-11-8-5-2/h4-30H2,1-3H3 |
Clave InChI |
YPJBCKUDBPXAFE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(CCCCCCC)(CCCCCCCCCC)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol](/img/structure/B14342588.png)
![[Thiene-2,5-diylbis(methylene)]bis(dimethylsulfanium) dibromide](/img/structure/B14342593.png)
![1,3-Bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B14342599.png)


![Manganese(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14342616.png)

![({4-[(2-Cyanoethyl)(pentyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B14342627.png)
![N-[3-(1,2,4-triazol-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B14342632.png)




